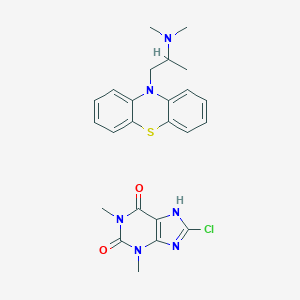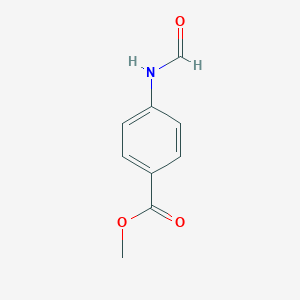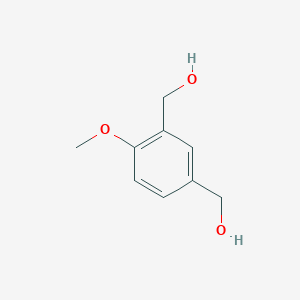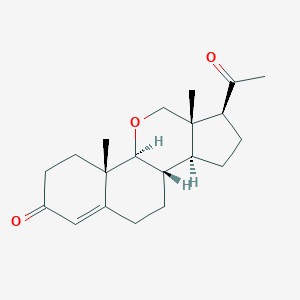
(méthacryloxymethyl)phényldiméthylsilane
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester is a useful research compound. Its molecular formula is C13H18O2Si and its molecular weight is 234.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et modification des polymères
Ce composé est utilisé comme monomère dans la synthèse de polymères aux propriétés spécifiques. Il peut être polymérisé pour former du poly(méthacryloxymethyl)phényldiméthylsilane, qui peut présenter des propriétés optiques et thermiques uniques en raison de la présence du groupe phényldiméthylsilane .
Applications de revêtement de surface
This compound peut être appliqué comme agent de revêtement pour modifier les caractéristiques de surface des matériaux en science de surface, en conférant une hydrophobicité ou en modifiant l'énergie de surface pour diverses applications industrielles .
Systèmes d'administration de médicaments
Le potentiel du composé pour créer des polymères à libération contrôlée en fait un candidat pour le développement de systèmes d'administration de médicaments, en particulier dans la conception de lentilles de contact capables de délivrer des médicaments ophtalmiques .
Résistance au feu
La recherche suggère que this compound peut être utilisé pour améliorer les propriétés ignifuges des plastiques, retardant leur combustion et contribuant à des applications de matériaux plus sûrs .
Intermédiaires de synthèse organique
En tant qu'organosilane, il sert d'intermédiaire en synthèse organique, où il peut être utilisé pour introduire des groupes fonctionnels protégés par un silyle qui sont stables dans diverses conditions mais qui peuvent être déprotégés sélectivement si nécessaire .
Catalyse
Le composé est impliqué dans le développement de nouveaux systèmes catalytiques pour les réactions de polymérisation, en particulier pour le méthacrylate de méthyle (MMA), pour produire des polymères avec des masses molaires et des structures définies .
Matériaux électroniques et optiques
En raison de sa structure unique, this compound est exploré pour une utilisation dans les matériaux électroniques et optiques, contribuant potentiellement au développement de nouveaux semi-conducteurs ou dispositifs photovoltaïques .
Ingénierie biomédicale
La capacité du composé à former des polymères biocompatibles en fait un sujet d'intérêt en ingénierie biomédicale pour des applications telles que les échafaudages d'ingénierie tissulaire et les biointerfaces .
Propriétés
IUPAC Name |
[dimethyl(phenyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-11(2)13(14)15-10-16(3,4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFUZDIZLQCJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885005 | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-92-1 | |
| Record name | (Dimethylphenylsilyl)methyl 2-methyl-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18052-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, (dimethylphenylsilyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methacryloxymethyl)phenykdunergysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















